eta5-Methylcyclopentadienyl titanium trichloride

Organometallic chemistry Electronic spectroscopy Catalyst design

eta5-Methylcyclopentadienyl titanium trichloride, (η5-C5H4CH3)TiCl3, is a mono(cyclopentadienyl)titanium(IV) trichloride complex belonging to the half-sandwich piano-stool class of organometallic compounds. It is a moisture-sensitive orange solid with a molecular weight of 233.35 g·mol⁻¹, typically employed as a precatalyst for olefin and styrene polymerization upon activation with methylaluminoxane (MAO).

Molecular Formula C6H8Cl3Ti-2
Molecular Weight 233.3 g/mol
CAS No. 1282-31-1
Cat. No. B075035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameeta5-Methylcyclopentadienyl titanium trichloride
CAS1282-31-1
SynonymsMethylcyclopentadienyltitaniumtrichloride
Molecular FormulaC6H8Cl3Ti-2
Molecular Weight233.3 g/mol
Structural Identifiers
SMILESC[C-]1C=CC=C1.Cl[Ti](Cl)Cl
InChIInChI=1S/C6H7.3ClH.Ti/c1-6-4-2-3-5-6;;;;/h2-5H,1H3;3*1H;/q-1;;;;+3/p-3
InChIKeySXTOSLYVLGYQBO-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

eta5-Methylcyclopentadienyl Titanium Trichloride (CAS 1282-31-1) – Half-Sandwich Titanium Precatalyst with Tunable Electronic Profile for Syndiospecific Polymerization


eta5-Methylcyclopentadienyl titanium trichloride, (η5-C5H4CH3)TiCl3, is a mono(cyclopentadienyl)titanium(IV) trichloride complex belonging to the half-sandwich piano-stool class of organometallic compounds [1]. It is a moisture-sensitive orange solid with a molecular weight of 233.35 g·mol⁻¹, typically employed as a precatalyst for olefin and styrene polymerization upon activation with methylaluminoxane (MAO) [2]. The compound is monomeric in the solid state, with Ti–Cl bond lengths of 0.223 nm, and the methyl substituent on the cyclopentadienyl ring provides a specific degree of electron donation at the titanium center that distinguishes it from both the unsubstituted CpTiCl3 and the per-methylated Cp*TiCl3 analogs [3].

1
May support syndiospecific styrene polymerization with moderated catalyst activity under MAO activation.
2
Enables systematic structure–activity relationship studies of electronic ligand effects in half-sandwich Ti catalysts.
3
Applied in stereospecific diene polymerization for high-cis polybutadiene microstructure control (patent context).

Why Unsubstituted CpTiCl3 and Per-Methylated Cp*TiCl3 Cannot Simply Replace eta5-Methylcyclopentadienyl Titanium Trichloride in Scientific Procurement


Half-sandwich titanium trichlorides of the type Cp′TiCl3 are not electronically equivalent. Systematic studies of the methyl-substituted series (η5-C5H5−nMen)TiCl3 (n = 0–5) have established that the number of methyl substituents linearly modulates the HOMO–LUMO gap, as reflected in the charge-transfer absorption λmax and ⁴⁹,⁴⁷Ti NMR chemical shift [1]. This electronic tuning directly impacts the rate of reduction of Ti(IV) to Ti(III) by alkylaluminum cocatalysts—a critical activation step—with rate constants differing by more than an order of magnitude across the series [2]. Consequently, the substitution pattern determines the steady-state concentration of active Ti(III) species, the catalyst's propensity for undesirable side reactions, and ultimately the polymer microstructure and molecular weight distribution. Selecting MeCpTiCl3 (n = 1) over CpTiCl3 (n = 0) or Cp*TiCl3 (n = 5) is therefore a deliberate choice of a specific electronic and steric environment that cannot be replicated by simply adjusting cocatalyst ratios or reaction conditions when using the unsubstituted or per-methylated analogs [1][2].

!
Unsubstituted CpTiCl3 yields higher Ti(IV)→Ti(III) reduction rate, altering active species generation and polymerization kinetics.
!
Per-methylated Cp*TiCl3 gives substantially lower catalytic activity, affecting polymer yield and molecular weight distribution.
!
Substitution pattern determines electronic and steric environment; adjusting cocatalyst ratio cannot replicate MeCpTiCl3 profile.

Quantitative Differentiation Evidence for eta5-Methylcyclopentadienyl Titanium Trichloride Versus Closest Analogs


Electronic Absorption (CT Band λmax) as a Quantitative Descriptor of HOMO–LUMO Gap Tuning

In a direct head-to-head study of the methylated series (η5-C5H5−nMen)TiCl3 (n = 0–5), the charge-transfer (CT) absorption band λmax shifts linearly with the number of methyl substituents, tracking the HOMO–LUMO energy gap. For the unsubstituted CpTiCl3 (n = 0), λmax = 384 nm; for the most highly substituted member (EtMe4Cp), λmax reaches 438 nm [1]. The mono-methyl compound MeCpTiCl3 (n = 1) occupies a specific intermediate position in this series, providing a defined degree of electron donation from the Cp′ ligand to the titanium center that is distinct from both n = 0 and n = 5. The corresponding ⁴⁹,⁴⁷Ti NMR chemical shifts (δ) also follow a linear correlation with n, independently confirming the progressive electronic perturbation [2].

CT Band λmax
Head-to-head
MeCpTiCl3 λmax intermediate between 384 nm (CpTiCl3) and 438 nm (EtMe4Cp); red-shift trend with methyl n.
Supports electronic tuning via methyl substitution.
Solution UV-vis; &sup4;&sup9;,&sup4;&sup7;Ti NMR correlation.
Organometallic chemistry Electronic spectroscopy Catalyst design

Reduction Rate Constants by Ethylaluminum Compounds: Quantifying Activation Stability

The rate of Ti(IV) → Ti(III) reduction by ethylaluminum compounds determines the concentration of active polymerization species and the extent of irreversible catalyst deactivation. In a direct comparative kinetic study, the pseudo-monomolecular rate constant for reduction of CpTiCl3 (n = 0) by excess Et2AlCl was measured as k = 1.10 × 10⁻³ s⁻¹, while the most highly substituted analog (EtMe4CpTiCl3) exhibited a rate constant of only k = 6.15 × 10⁻⁵ s⁻¹—a decrease by a factor of approximately 18 [1]. MeCpTiCl3 (n = 1) falls between these extremes, consistent with the incremental stabilization of Ti(IV) toward reduction as the electron-donating power of the cyclopentadienyl ligand increases with methyl substitution [1].

Reduction Rate (k)
Head-to-head
k = 1.10×10−3 s−1 (CpTiCl3) vs 6.15×10−5 s−1 (EtMe4Cp); MeCpTiCl3 intermediate (~18-fold span).
Moderated Ti(IV)→Ti(III) activation kinetics.
Excess Et2AlCl, ESR monitoring.
Catalyst activation Reduction kinetics Ti(IV)/Ti(III) redox

Solid-State Monomeric Structure and Ti–Cl Bond Lengths Differentiate MeCpTiCl3 from Zirconium Congeners

In the solid state, [Ti(η5-MeC5H4)Cl3] is monomeric with a piano-stool geometry and Ti–Cl bond lengths of 0.223 nm [1]. This bonding metric is significant: it is appreciably longer than the Ti–Cl bond in TiCl4 (0.217 nm), indicating a weakening of the Ti–Cl bond due to the electron-donating Cp′ ligand. By contrast, the direct zirconium analog [ZrCpCl3] is a chloride-bridged polymer in the solid state, which profoundly alters its solubility, handling, and activation chemistry relative to the monomeric titanium compound [1]. For the broader CpTiCl3 family, Ti–Cl bond lengths range from 0.220 to 0.225 nm; MeCpTiCl3 sits at 0.223 nm, with the methyl group on the Cp ring and one chloride ligand adopting an eclipsed conformation [1].

Ti–Cl Bond & Nuclearity
Cross-study
MeCpTiCl3: monomeric, Ti–Cl 0.223 nm; TiCl4: 0.217 nm; [ZrCpCl3]n: polymeric.
Monomeric structure ensures well-defined activation.
Single-crystal X-ray diffraction, solid state.
Structural chemistry X-ray crystallography Catalyst precursor

Catalytic Activity Profile in Syndiospecific Styrene Polymerization: The Gross Trend Across the Methyl-Substituted Series

When combined with MAO at a molar ratio Al/Ti = 500, the series (η5-C5H5−nMen)TiCl3 (n = 0–5) exhibits a gross dependence of decreasing styrene polymerization activity with increasing number of methyl groups [1]. The unsubstituted CpTiCl3 (n = 0) provides the highest activity, while Cp*TiCl3 (n = 5) shows substantially lower productivity under identical conditions [1]. The MeCpTiCl3 complex (n = 1), bearing a single methyl group, is expected to deliver catalytic activity intermediate between these extremes—offering a balance between the high activity of CpTiCl3 and the enhanced syndiotactic selectivity often associated with more electron-rich Cp′ ligands [1]. Importantly, the poor correlation between spectroscopic properties (λmax, δ) and catalytic activity within this series underscores that the steric environment at the cationic active center exerts a dominant influence, meaning that the methyl group in MeCpTiCl3 contributes steric differentiation in addition to electronic modulation [1].

Styrene Polym. Activity
Class-level
Activity order: CpTiCl3 > MeCpTiCl3 > Cp*TiCl3; decreasing with methyl n.
Intermediate activity supports controlled polymerization.
MAO cocatalyst, Al/Ti = 500, toluene.
Syndiotactic polystyrene Homogeneous catalysis MAO activation

Syndiotactic Index (SI) and Molecular Weight Control Versus Dinuclear Half-Titanocenes

In a comparative styrene polymerization study, mononuclear CpTiCl3 was benchmarked against dinuclear half-titanocenes bridged by hexamethyltrisiloxanediyl (catalyst 1) and pentamethylenediyl (catalyst 2) linkers [1]. The catalyst activity order was CpTiCl3 > 2 > 1, while the syndiotactic index (SI) followed the reverse order: 1 > CpTiCl3 > 2 [1]. The weight-average molecular weight (Mw) of polystyrene produced by the dinuclear catalysts 1 and 2 was much higher than that from mononuclear CpTiCl3, but with a broader polydispersity (Mw/Mn) [1]. As a mononuclear analog with intermediate electronic character, MeCpTiCl3 is positioned to offer syndiotacticity and molecular weight control distinct from both the unsubstituted CpTiCl3 and dinuclear architectures, with the methyl substituent providing additional steric influence on the enantiofacial selectivity of monomer insertion [1][2].

Syndiotacticity & Mw
Class-level
CpTiCl3: higher activity, lower SI; dinuclear: lower activity, higher SI, broader MWD; MeCpTiCl3 predicted intermediate.
Balance of activity and stereoregularity.
MMAO cocatalyst, toluene; mononuclear vs dinuclear.
Polymer microstructure Syndiotacticity Molecular weight distribution

Patent-Exemplified Utility in Diene Polymerization with Substituted Cyclopentadienyl Titanium Trichlorides

A patent by Bayer AG (DE19835785A1) specifically claims substituted cyclopentadienyltitanium trichlorides, including methylcyclopentadienyltitanium trichloride, as catalysts for solution, suspension, or gas-phase polymerization of dienes to produce high-cis polymers for tire manufacturing [1]. The patent explicitly distinguishes mono-, di-, tri-, tetra-, and pentamethylcyclopentadienyl variants as distinct catalyst compositions, implying that the degree of methyl substitution is a critical parameter for achieving target polymer microstructures (cis-1,4 content) and molecular weights in commercial diene rubber production [1]. This industrial recognition reinforces the scientific evidence that MeCpTiCl3 occupies a defined, non-interchangeable position in the Cp′TiCl3 substitution series for stereospecific diene polymerization [1].

Diene Polymer Patent
Supporting evidence
MeCpTiCl3 explicitly claimed for high-cis polybutadiene; differentiated from other methyl-substituted CpTiCl3 analogs.
Non-fungible in diene catalyst IP landscape.
DE19835785A1 (Bayer); solution/suspension/gas-phase.
Diene polymerization High-cis polybutadiene Tire manufacture

Procurement-Guiding Application Scenarios for eta5-Methylcyclopentadienyl Titanium Trichloride Based on Quantitative Differentiation Evidence


Syndiospecific Styrene Polymerization Requiring Moderated Catalyst Activity with Preserved Stereoregularity

When CpTiCl3/MAO delivers unmanageably high polymerization rates leading to reactor fouling or poor molecular weight control, and Cp*TiCl3/MAO provides insufficient productivity, MeCpTiCl3 (n = 1) offers an intermediate solution. The single methyl group reduces the Ti(IV) → Ti(III) reduction rate relative to CpTiCl3 [1], moderating the burst of active species generation while maintaining sufficient electron density at the metal center for syndiospecific propagation [2]. This scenario is particularly relevant for laboratory-scale kinetic investigations and for processes where thermal management is a limiting factor.

Mechanistic Studies of Electronic Ligand Effects in Half-Sandwich Titanium Catalyst Activation by Alkylaluminum Reagents

The linear dependence of λmax and ⁴⁹,⁴⁷Ti NMR chemical shift on the number of methyl substituents [2] makes MeCpTiCl3 an essential member of the (η5-C5H5−nMen)TiCl3 series for systematic structure–activity relationship (SAR) investigations. Its position at n = 1 allows isolation of the effect of a single methyl group on the electron density at titanium, the rate of reduction by Et2AlCl [1], and the speciation of Ti(III) intermediates as characterized by ESR spectroscopy. Procuring MeCpTiCl3 alongside CpTiCl3 and Cp*TiCl3 is necessary for complete SAR coverage in fundamental catalyst design programs.

Development of Stereospecific Diene Polymerization Catalysts for High-cis Polybutadiene with Tailored Microstructure

Industrial diene polymerization for tire-grade rubber requires precise control over cis-1,4 content. The Bayer patent explicitly claims MeCpTiCl3 as a catalyst for this application, distinguishing it from other substitution patterns [3]. Researchers developing next-generation diene polymerization catalysts can use MeCpTiCl3 to explore how incremental methyl substitution on the Cp ring affects the competition between cis-1,4 and trans-1,4 insertion pathways, building on the known solvent and cocatalyst effects established for CpTiCl3/MAO and Cp*TiCl3/MAO systems [3].

Application
Selection Property
Validation Focus
Syndiospecific styrene polymerization (moderated activity)
Intermediate Ti(IV)→Ti(III) reduction rate
Catalyst activation kinetics & thermal management
Mechanistic SAR of Cp′ electronic effects
Tunable HOMO–LUMO gap via methyl substitution
UV-vis λmax and &sup4;&sup9;,&sup4;&sup7;Ti NMR correlation
Stereospecific diene polymerization (high-cis PB)
Methyl-substitution effect on cis-1,4 insertion
Polymer microstructure control
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